N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O4S/c1-23-11-4-8(5-12(24-2)15(11)25-3)16(22)21-17-20-14-10(19)6-9(18)7-13(14)26-17/h4-7H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCARICAKYCSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the condensation of 4,6-difluorobenzo[d]thiazole-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or reduced growth . Additionally, the compound may interact with cellular receptors and signaling pathways, modulating the immune response and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide: This compound has similar structural features but with a chlorine atom instead of fluorine, which may result in different biological activities and chemical reactivity.
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide: Lacks the fluorine atoms, which can affect its potency and selectivity in biological applications.
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: This compound has a different substituent on the benzamide moiety, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the benzothiazole family. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H15F2N3O3S
- Molecular Weight : 357.37 g/mol
- CAS Number : 145989550
The compound features a benzothiazole ring substituted with two fluorine atoms and a trimethoxybenzamide moiety. The unique structural components contribute to its biological properties.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : It acts as an inhibitor of cytochrome P450 enzymes and proteases, which are critical in drug metabolism and various biochemical pathways.
- Receptor Modulation : The compound interacts with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cellular response.
- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory mediators and activate NF-κB signaling pathways, leading to reduced inflammation in various models.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate significant growth inhibition at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- In Vitro Studies : It has been tested against Gram-positive and Gram-negative bacteria. The results suggest that it possesses moderate antibacterial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
Case Study 2: Inhibition of Inflammatory Response
Research outlined in Pharmacology Reports assessed the anti-inflammatory effects of this compound in a rat model of induced inflammation. Treatment led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H and ¹³C NMR can verify the presence of methoxy groups (δ 3.7–3.9 ppm), fluorinated benzothiazole protons (δ 6.8–7.9 ppm), and amide protons (δ 11.4–11.6 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (m/z calculated for C₁₇H₁₅F₂N₂O₄S: 393.0722) to validate the molecular formula .
- HPLC : Monitor purity using a diode-array detector (DAD) at 254 nm .
How can structure-activity relationship (SAR) studies be designed to evaluate the role of fluorine and methoxy substituents?
Q. Advanced Research Focus
- Fluorine substitution : Synthesize analogs with mono- or non-fluorinated benzothiazole cores to assess the impact of fluorine’s electronegativity on target binding (e.g., kinase inhibition) .
- Methoxy group variation : Replace trimethoxy groups with ethoxy or hydrogen to study steric and electronic effects on solubility and bioactivity .
- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using cytotoxicity assays (MTT) and compare IC₅₀ values to establish SAR trends .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies often arise from:
- Assay conditions : Standardize variables like cell line passage number, serum concentration, and incubation time. For example, hypoxia vs. normoxia can alter IC₅₀ values in anticancer studies .
- Compound stability : Perform stability tests (e.g., LC-MS under physiological pH) to rule out degradation artifacts .
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm whether observed effects are target-mediated .
What mechanistic hypotheses explain the role of fluorine atoms in enhancing bioactivity?
Q. Advanced Research Focus
- Electron-withdrawing effects : Fluorine increases the benzothiazole ring’s electrophilicity, potentially improving interactions with nucleophilic residues (e.g., cysteine in kinase ATP-binding pockets) .
- Metabolic stability : Fluorine reduces oxidative metabolism in vivo, prolonging half-life (e.g., compare plasma t₁/₂ of fluorinated vs. non-fluorinated analogs in rodent models) .
- Crystallographic validation : Perform X-ray diffraction studies with protein targets (e.g., tubulin) to visualize fluorine’s role in hydrogen-bonding networks .
What in silico strategies can predict the compound’s mechanism of action?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to model interactions with potential targets (e.g., EGFR or HDACs). Prioritize docking poses with strong hydrogen bonds between the amide group and catalytic lysine residues .
- Pharmacophore mapping : Identify essential features (e.g., benzothiazole core, methoxy groups) using Schrödinger’s Phase .
- ADMET prediction : Employ SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
How can in vivo pharmacokinetic studies be designed for this compound?
Q. Advanced Research Focus
- Dosing regimen : Administer 10–50 mg/kg intravenously in rodent models and collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose .
- Analytical quantification : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL to measure plasma concentrations .
- Metabolite profiling : Identify Phase I/II metabolites via high-resolution mass spectrometry and compare with in vitro microsomal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
